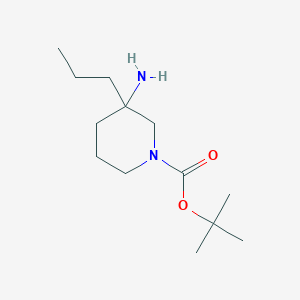

Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate

Description

Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate (CAS: 1443741-47-6) is a piperidine-derived compound with a molecular formula of C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol . The structure features a piperidine ring (a six-membered amine ring) substituted at the 3-position with both an amino group and a propyl chain, while the 1-position is protected by a tert-butyl carbamate group. This compound is primarily used in laboratory research, particularly as a synthetic intermediate in medicinal chemistry for the development of pharmaceuticals targeting amine receptors or enzymes.

Its tert-butyl carbamate group enhances stability, making it suitable for protection-deprotection strategies during multi-step syntheses.

Properties

IUPAC Name |

tert-butyl 3-amino-3-propylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-7-13(14)8-6-9-15(10-13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTDOXYMVKZLGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-propylpiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Synthesis :

- Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the production of anticancer drugs, including Vandetanib and Crizotinib, which are used in targeted cancer therapies .

- The compound's structure allows for modifications that enhance its biological activity, making it a valuable building block in drug design.

-

Biological Activity :

- Research indicates that derivatives of this compound can inhibit specific cancer cell lines, suggesting potential therapeutic applications in oncology. Its unique functionalization at the 3-position with a propyl group enhances its binding affinity to biological targets, which is crucial for developing effective drugs.

Biological Research Applications

-

Interaction Studies :

- Studies focusing on the binding affinity of this compound with various enzymes and receptors are essential for understanding its mechanism of action. Such research helps identify how structural modifications can improve or inhibit its activity against specific biological targets.

- Alzheimer's Disease Research :

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the successful synthesis of a novel anticancer agent using this compound as a key intermediate. The resulting compound showed promising activity against various cancer cell lines, supporting further development into clinical candidates.

Case Study 2: Neuroprotective Properties

In another investigation, researchers explored the neuroprotective effects of derivatives derived from this compound. The findings indicated that certain modifications could enhance neuroprotection in models of Alzheimer's disease, highlighting its potential therapeutic relevance .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl 3-amino-3-propylpiperidine-1-carboxylate are summarized in Table 1, followed by a detailed analysis of their distinguishing features.

Table 1: Comparative Analysis of Structural Analogs

Key Comparisons

Structural Variations :

- Substituent Position and Type :

- The target compound’s 3-amino-3-propyl group contrasts with analogs like 3-aminoethyl (1235439-55-0) and 4-(2-aminopropan-2-yl) (530116-33-7). These differences impact steric and electronic properties. For example, branching in 530116-33-7 may reduce conformational flexibility compared to the linear propyl chain in the target compound .

- The methanesulfonamido group in 1002359-93-4 introduces a sulfonamide moiety, which is less basic than amines and may enhance metabolic stability in drug candidates .

Ring Size: The pyrrolidine derivative (1186654-76-1) has a five-membered ring, which imposes greater ring strain but allows for distinct pharmacophore geometry compared to piperidine analogs.

Physicochemical Properties :

- Molecular weight varies significantly: the target compound (242.36 g/mol) is lighter than the pyrrolidine analog (307.40 g/mol) due to the latter’s aromatic and hydroxymethyl groups .

- The hydroxymethyl group in 1186654-76-1 increases hydrophilicity, whereas the tert-butyl carbamate group in all compounds improves lipophilicity for membrane permeability .

Synthesis and Availability :

- The target compound is discontinued , whereas analogs like 530116-33-7 and 1186654-76-1 remain available, suggesting broader applicability or easier synthesis.

Research Implications

- Medicinal Chemistry : Sulfonamide derivatives (e.g., 1002359-93-4) are often explored as enzyme inhibitors due to their strong hydrogen-bonding capacity .

- Drug Delivery : The pyrrolidine analog (1186654-76-1) with a methoxyphenyl group could be optimized for CNS penetration, leveraging its lipophilic aromatic ring .

- Synthetic Utility : The tert-butyl carbamate group in all compounds serves as a protective strategy, enabling selective deprotection in multi-step syntheses .

Biological Activity

Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmacology and neurobiology.

This compound is characterized by its piperidine structure, which is modified with a tert-butyl group and an amino group at the 3-position. Its molecular formula is with a molecular weight of approximately 214.31 g/mol. The compound's structure allows it to interact with various biological targets, making it a versatile building block for drug development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It can act as an enzyme inhibitor or modulator, influencing key biochemical pathways. The exact molecular targets can vary based on the context of its application, but it has shown potential in:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic processes, contributing to its pharmacological effects.

- Receptor modulation : It can bind to various receptors, potentially altering their activity and influencing physiological responses.

Neuroprotective Effects

Recent studies have indicated that this compound may exhibit neuroprotective properties. For instance, compounds with similar structures have been investigated for their ability to protect neuronal cells from amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. These compounds are believed to inhibit Aβ aggregation and reduce neuroinflammation mediated by pro-inflammatory cytokines like TNF-α and IL-6 .

In Vitro Studies

In vitro studies have demonstrated that related compounds can significantly reduce cell death in astrocytes induced by Aβ1-42. For example, a study reported that a derivative exhibited an IC50 value of 15.4 nM for β-secretase inhibition, showcasing its potential as a multi-target therapeutic agent against Alzheimer's disease .

Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : A common approach involves multi-step synthesis starting with piperidine derivatives. For example, tert-butyl carbamate can react with a functionalized piperidine intermediate under mild conditions (e.g., dichloromethane, 0–20°C, with triethylamine as a base) to introduce the tert-butoxycarbonyl (Boc) protecting group . Optimizing stoichiometry, solvent polarity, and temperature is critical. For instance, using catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction efficiency. Yields are typically improved by stepwise purification (e.g., column chromatography) and monitoring via TLC or HPLC .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Cyclopropylamine + thiocyanate | Triazole intermediate | 65–75 |

| 2 | Boc-protected piperidine + triethylamine | Final product | 80–85 |

Q. How is structural confirmation achieved for this compound and its derivatives?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Analyze , , and DEPT spectra to confirm proton environments and carbon types (e.g., distinguishing Boc carbonyl carbons at ~150–155 ppm) .

- X-ray Crystallography : Use programs like SHELXL for refining crystal structures. For example, SHELX software can resolve bond angles and torsional strain in the piperidine ring, ensuring stereochemical accuracy .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural analysis of derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. Strategies include:

- Dynamic NMR Studies : Probe temperature-dependent shifts to identify rotameric equilibria in the propyl or Boc groups.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

- Alternative Characterization : Employ 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals or confirm spatial proximity of substituents .

Q. What experimental approaches can elucidate the reactivity of the amino and propyl groups in this compound under varying conditions?

- Methodological Answer :

- Functional Group Compatibility : Test stability under acidic/basic conditions (e.g., Boc deprotection with TFA in DCM) .

- Derivatization Reactions : React the amino group with electrophiles (e.g., acyl chlorides) to assess nucleophilicity. Monitor by LC-MS or -NMR if fluorinated reagents are used .

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. How can computational tools predict the compound’s behavior in biological systems?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Focus on the piperidine ring’s basicity and the propyl group’s hydrophobicity .

- ADMET Prediction : Employ SwissADME or pkCSM to estimate solubility, permeability, and metabolic pathways. For example, the Boc group may reduce hepatic clearance compared to unprotected amines .

Safety and Handling

Q. What protocols are recommended for handling this compound given limited toxicity data?

- Methodological Answer :

- Precautionary Measures : Use PPE (gloves, goggles) and work in a fume hood. Assume acute toxicity based on structurally similar piperidine derivatives (e.g., LD50 estimates from analogs) .

- Waste Management : Quench reactive intermediates (e.g., with aqueous NaHCO3) before disposal.

- Emergency Response : In case of exposure, rinse with water and consult SDS for piperidine derivatives (e.g., ALADDIN SCIENTIFIC CORPORATION guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.